2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
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Overview
Description
2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitrophenyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid.
Coupling Reactions: The benzothiazole derivative is then coupled with the nitrophenyl compound using reagents like thionyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)-3-nitrophenyl)benzamide
- 2-chloro-N-(2-((2-chlorobenzoyl)amino)-4-nitrophenyl)benzamide
Uniqueness
2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzothiazole ring and nitrophenyl group contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C22H15ClN4O4S2 |
---|---|
Molecular Weight |
499g/mol |
IUPAC Name |
2-chloro-N-[2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C22H15ClN4O4S2/c23-17-7-2-1-6-16(17)21(29)25-14-8-9-18-19(11-14)33-22(26-18)32-12-20(28)24-13-4-3-5-15(10-13)27(30)31/h1-11H,12H2,(H,24,28)(H,25,29) |
InChI Key |
XINLAKBIPUKJQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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